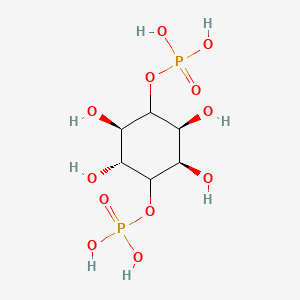
1D-myo-inositol 1,4-bisphosphate
描述
1D-myo-inositol 1,4-bisphosphate is a myo-inositol bisphosphate. It has a role as a mouse metabolite. It is functionally related to a myo-inositol. It is a conjugate acid of a this compound(4-).
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
生化分析
Biochemical Properties
1D-myo-inositol 1,4-bisphosphate plays a crucial role in inositol phosphate metabolism . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme inositol-polyphosphate 1-phosphatase . This enzyme participates in inositol phosphate metabolism and phosphatidylinositol signaling system .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is an intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate . Upon release into the cytoplasm, it releases calcium ions from internal stores within the cell’s endoplasmic reticulum .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in inositol phosphate metabolism . It interacts with enzymes or cofactors in this pathway
属性
IUPAC Name |
[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3-,4+,5?,6?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZSPZCXGTUMR-MBEOBJKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401343047 | |
| Record name | D-myo-Inositol 1,4-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47055-78-7, 74465-19-3 | |
| Record name | D-Myo-Inositol-1,4-Bisphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03158 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-myo-Inositol 1,4-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is inositol 1,4-bisphosphate generated in cells?
A1: Inositol 1,4-bisphosphate is primarily generated through the dephosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by inositol 1,4,5-trisphosphate 5-phosphatase. [, , , , , ]
Q2: Can inositol 1,4-bisphosphate be directly hydrolyzed from membrane phospholipids?
A2: While the primary route for Ins(1,4)P2 formation is via Ins(1,4,5)P3 dephosphorylation, some studies suggest the possibility of direct hydrolysis of phosphatidylinositol 4-phosphate to Ins(1,4)P2 by phospholipase C. [, , , ]
Q3: What is the fate of inositol 1,4-bisphosphate in cells?
A3: Inositol 1,4-bisphosphate is further dephosphorylated to inositol 4-phosphate by a specific lithium-sensitive phosphatase, inositol polyphosphate 1-phosphatase. [, , , ]
Q4: Does inositol 1,4-bisphosphate play a direct role in calcium signaling?
A4: While Ins(1,4)P2 itself doesn't appear to directly mobilize calcium, its precursor, Ins(1,4,5)P3, is a potent activator of calcium release from intracellular stores. [, , ]
Q5: Are there any known interactions of inositol 1,4-bisphosphate with other signaling pathways?
A5: Research suggests that Ins(1,4)P2 might regulate nucleotide metabolism by inhibiting bisphosphate 3′-nucleotidase (BPntase). []
Q6: What is the molecular formula and weight of inositol 1,4-bisphosphate?
A6: The molecular formula of Ins(1,4)P2 is C6H14O12P2, and its molecular weight is 340.1 g/mol.
Q7: What spectroscopic techniques are used to characterize inositol 1,4-bisphosphate?
A7: Common spectroscopic techniques used include nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation and quantification. [, ]
Q8: Which enzymes are responsible for the metabolism of inositol 1,4-bisphosphate?
A8: Two main enzymes are involved: inositol 1,4,5-trisphosphate 5-phosphatase, which produces Ins(1,4)P2 from Ins(1,4,5)P3, and inositol polyphosphate 1-phosphatase, which dephosphorylates Ins(1,4)P2 to inositol 4-phosphate. [, , , ]
Q9: Is inositol polyphosphate 1-phosphatase specific for inositol 1,4-bisphosphate?
A9: Inositol polyphosphate 1-phosphatase can also dephosphorylate inositol 1,3,4-trisphosphate, but it exhibits higher affinity for Ins(1,4)P2. [, ]
Q10: How does lithium affect inositol 1,4-bisphosphate metabolism?
A10: Lithium ions inhibit inositol polyphosphate 1-phosphatase, leading to an accumulation of Ins(1,4)P2 in cells. This inhibition is often cited as a potential mechanism for lithium's therapeutic effects in treating bipolar disorder. [, , , , ]
Q11: Are there other known inhibitors of inositol 1,4-bisphosphate metabolism?
A11: Besides lithium, other inhibitors include phosphorothioate-containing analogues of Ins(1,4,5)P3, 2,3-diphosphoglycerate, and K-76 monocarboxylic acid. These compounds exhibit varying potencies and selectivities for different enzymes in the inositol phosphate pathway. [, , , ]
Q12: How does inositol 1,4-bisphosphate accumulation affect cellular processes?
A12: While the specific downstream effects of Ins(1,4)P2 accumulation are not fully understood, it can potentially alter various cellular processes by impacting inositol phosphate signaling dynamics, potentially influencing calcium homeostasis and other downstream pathways. [, , , ]
Q13: Are there any known physiological roles for inositol 1,4-bisphosphate?
A13: Research suggests possible roles in regulating nucleotide metabolism and potentially modulating other signaling pathways, but its precise physiological functions require further investigation. [, ]
Q14: How is inositol 1,4-bisphosphate measured in biological samples?
A14: Common methods include radiolabeling techniques using [3H]inositol or [32P] followed by separation and quantification using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). [, , , , , , , ]
Q15: What are some research applications of inositol 1,4-bisphosphate?
A15: Ins(1,4)P2 and its analogs are valuable tools for studying inositol phosphate signaling pathways, investigating enzyme kinetics and inhibition, and exploring potential therapeutic targets. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid](/img/structure/B3429369.png)

![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B3429392.png)

![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethoxyphenyl)quinoline](/img/structure/B3429401.png)

![3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B3429414.png)







